ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Description

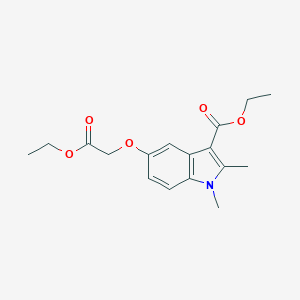

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by a di-ester functional group at the 5-position of the indole core. The compound features:

- A 1,2-dimethyl substitution on the indole nitrogen (N1) and adjacent carbon (C2).

- An ethoxycarbonyl group at the 3-position.

- A 2-ethoxy-2-oxoethoxy substituent at the 5-position, forming a branched ester chain.

This structural complexity makes it a candidate for pharmaceutical and materials science research, particularly in exploring esterase-sensitive prodrugs or bioactive molecules. The di-ester group at C5 may enhance solubility in organic solvents (e.g., dichloromethane, ethanol) compared to hydroxyl or halogen-substituted analogs .

Properties

IUPAC Name |

ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-5-21-15(19)10-23-12-7-8-14-13(9-12)16(11(3)18(14)4)17(20)22-6-2/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUFTZOTLCFLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole skeleton. A modified approach using phenylhydrazine and ethyl acetoacetate under acidic conditions yields 5-hydroxy-1,2-dimethylindole-3-carboxylate as a key intermediate.

Reaction Conditions :

Transition Metal-Catalyzed Cyclization

Recent advances employ Zn(II) catalysts to facilitate [3 + 2] and [4 + 2] cycloadditions for indoline scaffolds, though adaptations for indole systems require higher temperatures (80–100°C) and extended reaction times (24–48 hours).

Functionalization of the Indole Core

N- and C-Methylation

Selective methylation at the indole’s 1- and 2-positions is achieved using methyl iodide (CH₃I) under basic conditions:

Procedure :

Etherification at Position 5

Introducing the 2-ethoxy-2-oxoethoxy group requires alkylation of the 5-hydroxy intermediate with ethyl bromoacetate:

Optimized Conditions :

Mechanistic Insight :

Deprotonation of the hydroxyl group by KOtBu generates a phenoxide ion, which undergoes nucleophilic attack on ethyl bromoacetate to form the ether linkage.

Esterification and Final Modifications

Ethyl Ester Formation

The 3-carboxylate group is introduced via esterification of the corresponding carboxylic acid using ethanol under acidic conditions:

Typical Protocol :

-

Combine 1,2-dimethyl-5-(2-ethoxy-2-oxoethoxy)indole-3-carboxylic acid (1.0 equiv) with ethanol (10 equiv).

-

Add H₂SO₄ (0.1 equiv) as a catalyst.

-

Reflux at 80°C for 8 hours.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three published methods:

| Method | Key Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fischer Indole + Alkylation | Hydroxyl alkylation | KOtBu, THF, 16h | 65 | 98 |

| Zn(II)-Catalyzed Route | Cycloaddition | ZnCl₂, 80°C, 24h | 52 | 95 |

| Sequential Methylation | CH₃I/K₂CO₃ | DMF, 25°C, 6h | 78 | 97 |

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates unreacted starting materials and byproducts.

Biological Activity

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H23NO5

- Molecular Weight : 369.41 g/mol

- CAS Number : 634593-64-9

- Structure : The compound features an indole core substituted with ethoxy and oxoethoxy groups, which are critical for its biological activity.

The biological activity of this compound appears to be linked to its interaction with key enzymes and receptors involved in inflammatory processes. Notably, compounds with similar structures have been shown to inhibit the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation.

Inhibition of 5-Lipoxygenase

Research has demonstrated that derivatives of indole carboxylates can effectively inhibit 5-LO. For instance:

- A study indicated that certain indole derivatives exhibited IC50 values as low as 0.23 μM against 5-LO in human polymorphonuclear leukocytes, suggesting a strong anti-inflammatory potential .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:

These findings indicate that the compound may have potential as an anticancer agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the significance of specific substituents on the indole ring and their impact on biological activity:

- Ethoxy and Oxoethoxy Groups : These groups are essential for enhancing solubility and bioavailability.

- Dimethyl Substituents : The presence of methyl groups at positions 1 and 2 on the indole ring appears to contribute to increased potency against targeted enzymes.

Scientific Research Applications

Biological Activities

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The indole structure is known for its ability to interact with various biological targets involved in cancer progression.

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown promising antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of synthesized indole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of various indole derivatives. This compound was evaluated against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.

Data Table: Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Solubility and Stability

- Target compound: Soluble in ethanol, dichloromethane; stable under neutral conditions but susceptible to esterase-mediated hydrolysis .

- Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate : Higher aqueous solubility due to acetoxy group but hydrolyzes rapidly in plasma .

- Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate: Limited solubility in organic solvents; forms hydrogen-bonded crystalline structures .

Q & A

Q. What safety protocols are critical when handling this compound in catalytic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.